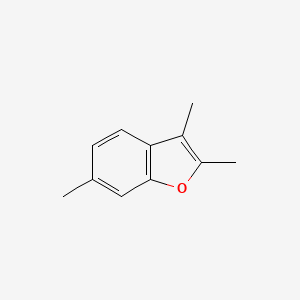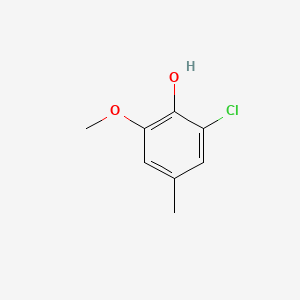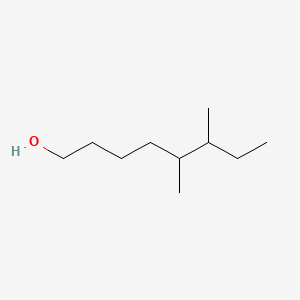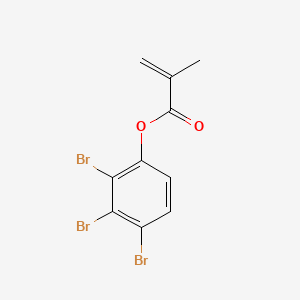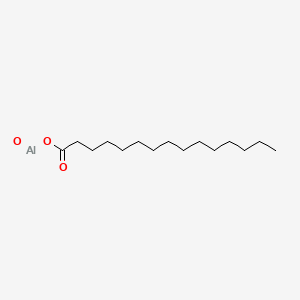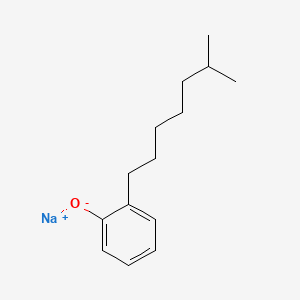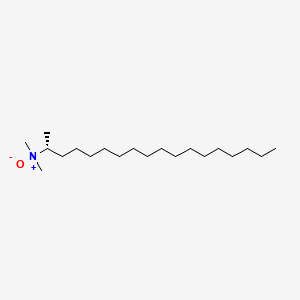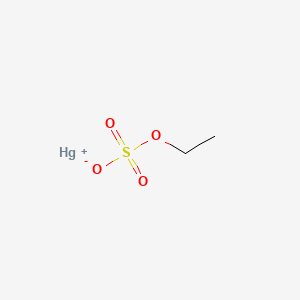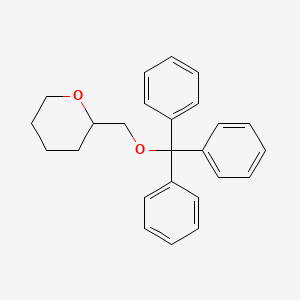
Zirconium, oxobis(thiocyanato-kappaS)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of zirconium, oxobis(thiocyanato-kappaS)- typically involves the reaction of zirconium salts with thiocyanate ions under controlled conditions. One common method involves the use of zirconium acetylacetonate as a precursor, which reacts with thiocyanic acid in the presence of a chelating agent such as citric acid . The reaction is carried out under specific temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of zirconium, oxobis(thiocyanato-kappaS)- may involve large-scale synthesis using similar methods as described above. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain a high-quality product suitable for various applications .
化学反応の分析
Types of Reactions
Zirconium, oxobis(thiocyanato-kappaS)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of zirconium oxide and other by-products.
Reduction: Reduction reactions can convert the compound into lower oxidation state zirconium compounds.
Substitution: The thiocyanate groups can be substituted with other ligands, leading to the formation of various zirconium complexes.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products
The major products formed from these reactions include zirconium oxide, reduced zirconium compounds, and various zirconium complexes depending on the specific reaction conditions and reagents used .
科学的研究の応用
Zirconium, oxobis(thiocyanato-kappaS)- has a wide range of scientific research applications, including:
作用機序
The mechanism of action of zirconium, oxobis(thiocyanato-kappaS)- involves its interaction with molecular targets through its Lewis acidic sites. These sites can coordinate with various substrates, facilitating catalytic reactions. The compound’s thiocyanate groups also play a role in its reactivity, allowing it to participate in substitution and redox reactions .
類似化合物との比較
Similar Compounds
- Zirconium oxythiocyanate
- Bis(thiocyanic acid)oxohafnium salt
- Cobalt thiocyanate
Uniqueness
Zirconium, oxobis(thiocyanato-kappaS)- is unique due to its specific combination of zirconium and thiocyanate groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for a wide range of applications in research and industry .
特性
CAS番号 |
72017-87-9 |
|---|---|
分子式 |
C2N2OS2Zr |
分子量 |
223.39 g/mol |
IUPAC名 |
oxozirconium(2+);dithiocyanate |
InChI |
InChI=1S/2CHNS.O.Zr/c2*2-1-3;;/h2*3H;;/q;;;+2/p-2 |
InChIキー |
NRVZRHDVNFUSAA-UHFFFAOYSA-L |
正規SMILES |
C(#N)[S-].C(#N)[S-].O=[Zr+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


